Cas no 1823375-37-6 (4-Bromo-6-chloro-2-chloromethyl-pyrimidine)

4-Bromo-6-chloro-2-chloromethyl-pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-Bromo-6-chloro-2-chloromethyl-pyrimidine
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- MDL: MFCD26518623
- インチ: 1S/C5H3BrCl2N2/c6-3-1-4(8)10-5(2-7)9-3/h1H,2H2
- InChIKey: KGWODZUFTLTNJO-UHFFFAOYSA-N
- ほほえんだ: C1(CCl)=NC(Cl)=CC(Br)=N1
4-Bromo-6-chloro-2-chloromethyl-pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1122749-5g |
4-Bromo-6-chloro-2-chloromethyl-pyrimidine |
1823375-37-6 | 95% | 5g |
$6585 | 2024-07-28 | |
eNovation Chemicals LLC | Y1122749-1g |
4-Bromo-6-chloro-2-chloromethyl-pyrimidine |
1823375-37-6 | 95% | 1g |
$1765 | 2025-02-22 | |
eNovation Chemicals LLC | Y1122749-1g |
4-Bromo-6-chloro-2-chloromethyl-pyrimidine |
1823375-37-6 | 95% | 1g |
$1765 | 2025-03-01 | |
eNovation Chemicals LLC | Y1122749-5g |
4-Bromo-6-chloro-2-chloromethyl-pyrimidine |
1823375-37-6 | 95% | 5g |
$6585 | 2025-03-01 | |
eNovation Chemicals LLC | Y1122749-500mg |
4-Bromo-6-chloro-2-chloromethyl-pyrimidine |
1823375-37-6 | 95% | 500mg |
$940 | 2025-03-01 | |
eNovation Chemicals LLC | Y1122749-250mg |
4-Bromo-6-chloro-2-chloromethyl-pyrimidine |
1823375-37-6 | 95% | 250mg |
$525 | 2024-07-28 | |
eNovation Chemicals LLC | Y1122749-500mg |
4-Bromo-6-chloro-2-chloromethyl-pyrimidine |
1823375-37-6 | 95% | 500mg |
$940 | 2024-07-28 | |
eNovation Chemicals LLC | Y1122749-250mg |
4-Bromo-6-chloro-2-chloromethyl-pyrimidine |
1823375-37-6 | 95% | 250mg |
$525 | 2025-03-01 | |
eNovation Chemicals LLC | Y1122749-1g |
4-Bromo-6-chloro-2-chloromethyl-pyrimidine |
1823375-37-6 | 95% | 1g |
$1765 | 2024-07-28 | |
eNovation Chemicals LLC | Y1122749-250mg |
4-Bromo-6-chloro-2-chloromethyl-pyrimidine |
1823375-37-6 | 95% | 250mg |
$525 | 2025-02-22 |
4-Bromo-6-chloro-2-chloromethyl-pyrimidine 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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3. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
4-Bromo-6-chloro-2-chloromethyl-pyrimidineに関する追加情報
4-Bromo-6-chloro-2-chloromethyl-pyrimidine (CAS 1823375-37-6): A Versatile Building Block in Modern Organic Synthesis
In the realm of organic chemistry, 4-Bromo-6-chloro-2-chloromethyl-pyrimidine (CAS 1823375-37-6) has emerged as a crucial intermediate for pharmaceutical and agrochemical applications. This heterocyclic compound, featuring a pyrimidine core with strategic halogen substitutions, offers unique reactivity patterns that make it invaluable for constructing complex molecular architectures. As researchers increasingly focus on structure-activity relationship optimization in drug discovery, compounds like 4-Bromo-6-chloro-2-chloromethyl-pyrimidine have gained significant attention in medicinal chemistry circles.
The molecular structure of 4-Bromo-6-chloro-2-chloromethyl-pyrimidine contains three distinct reactive sites: the bromine at position 4, chlorine at position 6, and the chloromethyl group at position 2. This trifunctional nature allows for sequential modifications through various cross-coupling reactions, nucleophilic substitutions, and cyclization processes. Recent publications in journals like Organic Letters and Journal of Medicinal Chemistry highlight its utility in creating kinase inhibitors and antiviral compounds, particularly in the development of novel COVID-19 therapeutics targeting viral replication mechanisms.
From a synthetic perspective, CAS 1823375-37-6 demonstrates excellent stability under standard laboratory conditions, making it convenient for storage and handling. The compound typically appears as a white to off-white crystalline powder with good solubility in common organic solvents such as dichloromethane, THF, and DMF. These physicochemical properties contribute to its widespread use in parallel synthesis and combinatorial chemistry approaches, where efficiency and reproducibility are paramount.
The pharmaceutical industry has particularly embraced 4-Bromo-6-chloro-2-chloromethyl-pyrimidine as a key intermediate in the synthesis of protein kinase inhibitors. With the growing market for targeted cancer therapies, this compound serves as a foundational element for developing tyrosine kinase inhibitors that show promise in treating various malignancies. Recent patent filings indicate its incorporation into novel compounds targeting EGFR mutations and BRAF kinase pathways, areas of intense research in precision oncology.
In agrochemical applications, derivatives of 4-Bromo-6-chloro-2-chloromethyl-pyrimidine have shown remarkable efficacy as precursors for crop protection agents. The compound's ability to undergo smooth transformations into various pyrimidine herbicides and fungicides makes it valuable in addressing modern agricultural challenges. As the industry shifts toward more environmentally friendly pesticides, the structural flexibility offered by this intermediate allows for the development of compounds with improved biodegradability profiles and reduced ecological impact.
The synthetic versatility of 4-Bromo-6-chloro-2-chloromethyl-pyrimidine extends to materials science applications as well. Researchers have utilized its reactive sites to construct pyrimidine-based polymers with potential applications in organic electronics and photovoltaic materials. The compound's ability to participate in metal-catalyzed coupling reactions makes it particularly useful for creating conjugated systems with tailored electronic properties, relevant to the development of next-generation OLED materials and organic semiconductors.
From a market perspective, the demand for CAS 1823375-37-6 has shown steady growth, particularly in regions with strong pharmaceutical and agrochemical manufacturing bases. Analytical reports suggest increasing procurement by contract research organizations and custom synthesis providers, reflecting its importance in drug discovery pipelines. The compound's commercial availability in various purity grades (typically 97-99%) from multiple suppliers ensures accessibility for diverse research needs.
Quality control aspects of 4-Bromo-6-chloro-2-chloromethyl-pyrimidine production emphasize rigorous characterization using HPLC analysis, NMR spectroscopy, and mass spectrometry. These analytical techniques verify the compound's structural integrity and purity, critical parameters for its performance in downstream applications. Storage recommendations generally suggest keeping the material in amber glass containers under inert atmosphere at controlled temperatures to maintain stability over extended periods.
Recent innovations in green chemistry have explored more sustainable routes to 4-Bromo-6-chloro-2-chloromethyl-pyrimidine synthesis, addressing growing concerns about environmental impact in chemical manufacturing. Alternative methodologies employing catalytic processes and atom-economical transformations aim to reduce waste generation and improve the overall sustainability profile of this important intermediate. These developments align with broader industry trends toward green pharmaceutical synthesis and responsible chemical production.
Looking forward, 4-Bromo-6-chloro-2-chloromethyl-pyrimidine (CAS 1823375-37-6) is poised to maintain its relevance in organic synthesis, particularly as research continues to uncover new applications for halogenated pyrimidines in medicinal chemistry and materials science. Its balanced reactivity profile, commercial availability, and proven utility in constructing biologically active molecules ensure its position as a valuable tool for chemists working across multiple disciplines. As synthetic methodologies advance and new therapeutic targets emerge, this versatile building block will likely find expanded applications in cutting-edge research and development initiatives.
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